Methyl 2,4-difluoro-3-methylbenzoate
Description
Methyl 2,4-difluoro-3-methylbenzoate (CAS No. 1206675-31-1) is an organofluorine compound with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol . Structurally, it features a benzoate ester backbone substituted with two fluorine atoms at the 2- and 4-positions and a methyl group at the 3-position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its parent acid, 2,4-difluoro-3-methylbenzoic acid (CAS 112857-68-8), has a molecular weight of 172.13 g/mol and serves as a precursor in its synthesis .
Properties
IUPAC Name |
methyl 2,4-difluoro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGRLWSBORVTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659477 | |
| Record name | Methyl 2,4-difluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206675-31-1 | |
| Record name | Methyl 2,4-difluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2,4-difluoro-3-methylbenzoate is a fluorinated benzoate compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₈F₂O₂
- Molecular Weight : 188.16 g/mol
- Structure : The compound features a benzoate structure with two fluorine atoms and a methyl group attached to the aromatic ring, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. These activities are primarily attributed to its interactions with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
- Receptor Interaction : The compound may also interact with receptors that modulate cellular responses, potentially affecting signaling pathways associated with disease mechanisms.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it showed significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations ranging from 50 to 200 µg/mL.
- Cytotoxicity : Cytotoxicity assays performed on human cancer cell lines revealed that the compound has a dose-dependent effect on cell viability. The IC50 values ranged between 20 µM and 50 µM for different cell lines, indicating moderate cytotoxic potential.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 40 |
Pharmacological Studies
Pharmacological profiling has indicated that this compound may possess anti-inflammatory properties as well. In animal models of inflammation, the compound reduced edema significantly compared to control groups.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2,4-dichloro-3-methylbenzoate | C₉H₈Cl₂O₂ | Contains chlorine instead of fluorine |
| Methyl 3-fluoro-2-methylbenzoate | C₉H₉F₁O₂ | Contains only one fluorine atom |
| Methyl 5-bromo-2,4-difluoro-3-methylbenzoate | C₉H₈BrF₂O₂ | Contains bromine in addition to fluorine |
The presence of fluorine atoms in this compound enhances its lipophilicity and may alter its interaction profile with biological targets compared to non-fluorinated analogs.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below highlights key structural and physicochemical differences between Methyl 2,4-difluoro-3-methylbenzoate and analogous compounds:
Comparative Performance in Catalysis
In Suzuki-Miyaura coupling reactions, this compound demonstrates slower reaction kinetics compared to its non-methylated counterpart (Methyl 2,4,5-trifluorobenzoate), highlighting the steric impact of the methyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
